
7-Ciano-2-oxo-1,2,3,4-tetrahidroquinolina
Descripción general
Descripción
“2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” is a chemical compound with the molecular formula C10H8N2O . It is a derivative of tetrahydroquinoline, which is an organic compound and a semi-hydrogenated derivative of quinoline .
Synthesis Analysis
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile and its analogues has been reported in the literature. The synthesis process involves starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in 1-propanol as solvent at reflux temperature in the absence of any added catalyst .
Molecular Structure Analysis
The molecular weight of “2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” is 172.18 g/mol .
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos Ricos en Nitrógeno
Los compuestos heterocíclicos ricos en nitrógeno son una clase significativa de compuestos naturales y biológicamente activos. Han ganado una atención considerable en las industrias biomédica y farmacéutica debido a sus actividades terapéuticas y farmacológicas. El compuesto "7-Ciano-2-oxo-1,2,3,4-tetrahidroquinolina" juega un papel crucial en la síntesis de estos heterociclos ricos en nitrógeno, particularmente las 2-oxo-1,2,3,4-tetrahidropirimidinas, que son unidades clave en varios bloques de construcción químicos naturales, sintéticos y semisintéticos .
Aplicaciones de la Química Verde
El compuesto se utiliza en protocolos de química verde para sintetizar 2-oxo-1,2,3,4-tetrahidropirimidinas mediante la funcionalización oxidativa de arenos metílicos/derivados bencílicos. Este proceso implica catalizadores ecológicos y condiciones sin disolventes, destacando el papel del compuesto en la síntesis química ambientalmente sostenible .
Actividades Farmacológicas
"this compound" se encuentra en moléculas que exhiben múltiples actividades farmacológicas, incluidas acciones antimicrobianas, antivirales, anticancerígenas y antiinflamatorias. También está asociado con antagonistas de los receptores adrenérgicos utilizados en el tratamiento de la hiperplasia prostática .
Síntesis de Moléculas Biológicamente Activas
El compuesto sirve como precursor en la síntesis de moléculas biológicamente activas como Oxo-Monastrol, un agente antiproliferativo, y sus compuestos sustituidos como Fluorastrol y Nitractin, que tienen múltiples actividades biológicas .
Desarrollo de Agentes Antihipertensivos
®-SQ32926, un agente antihipertensivo, contiene la unidad 2-oxo-1,2,3,4-tetrahidropirimidinas. La síntesis de tales agentes a menudo implica "this compound" como un intermedio clave .
Actividad Inhibitoria contra Enzimas
El compuesto también participa en la síntesis de inhibidores contra diversas enzimas. Por ejemplo, se ha utilizado para crear potentes inhibidores contra la enzima acetilcolinesterasa, que es crucial en el tratamiento de enfermedades como el Alzheimer .
Safety and Hazards
The safety information for “2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXBNZXXJFYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729691 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
903557-01-7 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)

![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)
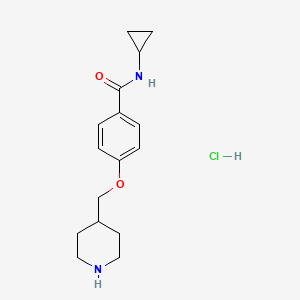
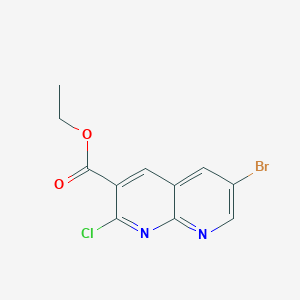
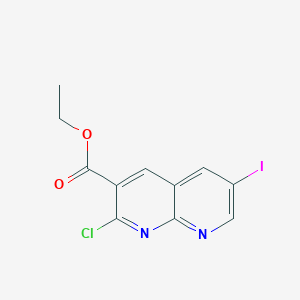
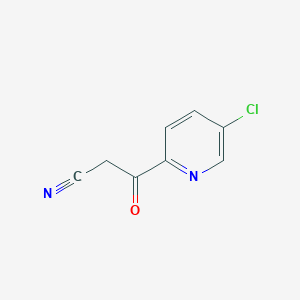

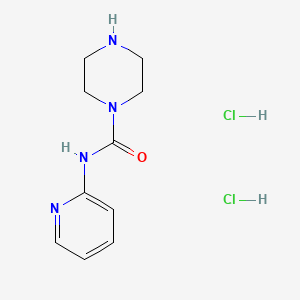

![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)